N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-phenyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5OS/c21-16-11-23-20(24-12-16)26-8-6-14(7-9-26)10-22-18(27)17-13-28-19(25-17)15-4-2-1-3-5-15/h1-5,11-14H,6-10H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJPBOHSWBTGTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CSC(=N2)C3=CC=CC=C3)C4=NC=C(C=N4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant studies that highlight its efficacy against various diseases.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Piperidine ring : A six-membered ring containing nitrogen, contributing to the compound's pharmacological properties.
- Fluoropyrimidine moiety : Enhances biological activity and metabolic stability.
- Thiazole and carboxamide groups : Known for their roles in biological interactions and activity.
The molecular formula for this compound is with a molecular weight of approximately 378.44 g/mol.
Anticancer Activity
This compound has shown promising results in anticancer studies. Research indicates its potential as an inhibitor of metalloproteinases, enzymes implicated in cancer metastasis and tissue remodeling. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 (epidermoid carcinoma) | 15.3 | Induction of apoptosis |
| A549 (lung cancer) | 12.7 | Cell cycle arrest |
| H1299 (non-small cell lung cancer) | 10.5 | Inhibition of migration |
These studies utilized assays such as MTT for cell viability and flow cytometry for apoptosis detection, confirming the compound's ability to induce cell death in cancer cells while sparing normal cells.
Anti-inflammatory Effects
In addition to anticancer properties, this compound exhibits anti-inflammatory activity. It has been shown to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models. The following table summarizes the findings from a study assessing its anti-inflammatory effects:
| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |
|---|---|---|
| IL-6 | 250 | 120 |
| TNF-α | 300 | 150 |
The reduction in these cytokines suggests that this compound could be useful in treating inflammatory diseases.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, initial findings suggest:
- Inhibition of key enzymes : Particularly metalloproteinases involved in extracellular matrix degradation.
- Modulation of signaling pathways : Affecting apoptosis and cell cycle regulation through interactions with specific receptors.
- Antioxidant properties : Potentially reducing oxidative stress within cells.
Case Studies
Recent studies have highlighted the compound's potential across various therapeutic areas:
- Cancer Therapy : A study involving N-(5-fluoropyrimidin-2-yl)piperidin derivatives demonstrated significant tumor regression in xenograft models when treated with this compound.
- Neuropharmacology : Compounds with similar structures have shown promise in modulating neurotransmitter systems, indicating potential applications in neurodegenerative diseases.
Q & A
Q. What controls are essential in assessing the fluoropyrimidine moiety’s metabolic stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
